METHYL 2-[(2-HYDRAZINO-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Overview
Description
Methyl 2-{[hydrazino(oxo)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, hydrazino group, and ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2-HYDRAZINO-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ester Group: The ester functionality is introduced via esterification reactions, often using methanol and an acid catalyst.
Hydrazino Group Addition: The hydrazino group is added through nucleophilic substitution reactions, where hydrazine reacts with a suitable electrophilic precursor.
Final Assembly: The final compound is assembled through condensation reactions, where the hydrazino group reacts with an oxoacetyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[hydrazino(oxo)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the hydrazino group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-{[hydrazino(oxo)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[(2-HYDRAZINO-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The thiophene ring provides stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[hydrazino(oxo)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate: shares similarities with other thiophene derivatives and hydrazino compounds.
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene have similar ring structures but different functional groups.
Hydrazino Compounds: Hydrazine derivatives such as phenylhydrazine and acetylhydrazine have similar hydrazino functionalities but different core structures.
Uniqueness
The uniqueness of METHYL 2-[(2-HYDRAZINO-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(2-hydrazinyl-2-oxoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-4-5(2)18-9(6(4)10(16)17-3)12-7(14)8(15)13-11/h11H2,1-3H3,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPOYNTYDFNORM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)NN)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.